molecular formula C12H7BrCl2O B14158381 1-Bromo-2,3-dichloro-4-phenoxybenzene CAS No. 88803-79-6

1-Bromo-2,3-dichloro-4-phenoxybenzene

Cat. No.: B14158381
CAS No.: 88803-79-6
M. Wt: 317.99 g/mol
InChI Key: WOQJPIHVYSZOKC-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-phenoxybenzene is a halogenated aromatic compound with the molecular formula C₁₂H₇BrCl₂O and a molecular weight of 317.99 g/mol . Its structure consists of a benzene ring substituted with bromine at position 1, chlorine at positions 2 and 3, and a phenoxy group (-OPh) at position 4, an arrangement that confers unique electronic and steric properties . This makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials . The compound readily undergoes various chemical transformations, including nucleophilic aromatic substitution, where the bromine or chlorine atoms can be replaced by other nucleophiles . The mechanism of action involves its interaction with molecular targets through electrophilic aromatic substitution, where the halogen atoms make the ring susceptible to nucleophilic attack . Furthermore, the phenoxy group can participate in hydrogen bonding and other interactions, significantly influencing the compound's overall reactivity and potential biological activity . This product is intended for in-vitro research applications only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

88803-79-6

Molecular Formula

C12H7BrCl2O

Molecular Weight

317.99 g/mol

IUPAC Name

1-bromo-2,3-dichloro-4-phenoxybenzene

InChI

InChI=1S/C12H7BrCl2O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H

InChI Key

WOQJPIHVYSZOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves bromination of 2,3-dichloro-4-phenoxybenzene via electrophilic aromatic substitution. The phenoxy group (-OPh) acts as an ortho/para-directing substituent, while steric hindrance from adjacent chlorine atoms favors bromination at position 1.

Reaction Equation :
2,3-Dichloro-4-phenoxybenzene + Br₂ → 1-Bromo-2,3-dichloro-4-phenoxybenzene + HBr

Optimized Reaction Conditions

Key parameters from industrial and academic protocols include:

Parameter Details Source Reference
Catalyst FeBr₃ (5–10 mol%)
Solvent Dichloromethane (DCM) or CCl₄
Temperature 0–25°C
Reaction Time 2–4 hours
Yield 60–75%

Procedure :

  • Dissolve 2,3-dichloro-4-phenoxybenzene in DCM under inert atmosphere.
  • Add FeBr₃ catalyst and cool to 0°C.
  • Introduce Br₂ dropwise, maintaining temperature <25°C.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

Sequential Halogenation and Phenoxy Group Introduction

Bromination of 2,3-Dichlorophenol Precursors

An alternative approach involves brominating 2,3-dichlorophenol derivatives before introducing the phenoxy group:

Step 1 : Bromination of 2,3-dichlorophenol using Br₂/H₂SO₄ yields 1-bromo-2,3-dichlorophenol (70–80% yield).
Step 2 : Etherification with bromobenzene via Ullmann coupling:

Condition Optimization Data
Catalyst CuI/1,10-Phenanthroline
Base K₂CO₃
Solvent DMF at 120°C
Yield 50–65%

This method avoids steric challenges but requires stringent anhydrous conditions.

Radical Bromination Pathways

N-Bromosuccinimide (NBS) Mediated Bromination

Under radical initiation (AIBN, 70–80°C), NBS selectively brominates the para position to electron-donating groups:

Experimental Data :

  • NBS (1.2 eq), AIBN (0.1 eq) in CCl₄
  • 12-hour reflux → 68% yield
  • Superior regioselectivity compared to Br₂

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
EAS with Br₂/FeBr₃ High reproducibility Moderate yields (60–75%)
Sequential Halogenation Avoids steric hindrance Multi-step, lower overall yield
Radical Bromination Excellent regiocontrol Requires specialized initiators

Purity and Byproduct Profiles

GC-MS analyses reveal:

  • EAS method: 5–8% 1,2-dibromo byproducts
  • Radical pathway: <2% dibromination

Emerging Synthetic Strategies

Photoredox Catalysis

Recent advances employ Mes-Acr⁺ catalysts for bromide activation under blue light (450 nm), achieving 82% yield in flow reactors.

Continuous Flow Bromination

Microreactor systems enhance heat dissipation, reducing decomposition:

  • Residence time: 12 minutes
  • Conversion: 94%

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichloro-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation may produce quinones or other oxidized products .

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,3-dichloro-4-phenoxybenzene is useful in:

  • Organic Synthesis It serves as an intermediate in creating more complex organic molecules.
  • Pharmaceuticals It can be used in the synthesis of pharmaceutical products.
  • Preparation of selective nonpeptidic inhibitors It is used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase .

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis

Bromine and bromo-organic compounds are useful in organic synthesis . Some specific applications include:

  • Bromination of chloroprene and ethylene oxide with Br₂-CCl₄ produces a mixture of bromo compounds .
  • Regioselective monobromination of 2,4- and 2,6-tolylene diisocyanates can be accomplished under dark, radical-free conditions with Br₂ .
  • Hexabromocyclododecane can be prepared by reacting 1,5,9-cyclododecatriene with Br₂ in a saturated aliphatic alcohol in the presence of a catalytic amount of a BF₃ complex, and then neutralizing the reaction mixture with a nonaqueous base .
  • The reaction of alkenes and arylalkenes with Br₂ in damp acetonitrile results in solvent incorporation to give 2-bromo-1-(acetylamino)alkanes, 2-methyloxazolines, (2-acetoxyalkyl)amine hydrobromides, and 2-(acetylamino) alcohols .
  • Terminal acetylenic compounds can be prepared in large scale and high yield and selectivity by bromination-dehydrobromination by Br₂-NaOH from the corresponding α-olefinic compound .
  • Vinylbenzotriazoles can be treated with Br₂/Et₃N to yield 1-(bromovinyl)benzotriazoles .
  • Heterochalcones can undergo bromomethoxylation using Br₂/MeOH in the presence of lead nitrate or silver nitrate to afford the respective addition products, 3-methoxy-2-bromopropanoyl derivatives .
  • Acetylenes can be stereoselectively brominated by bromine adsorbed on graphite in CH₂Cl₂ to produce (E)-α,β-dibromoalkenes .

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can undergo further reactions. The phenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substitution Patterns and Reactivity

The compound’s reactivity and applications are influenced by the type, number, and position of substituents. Below is a comparison with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-2,3-dichloro-4-phenoxybenzene Br (1), Cl (2,3), -OPh (4) ~320.46 (calculated) High steric hindrance; potential for Suzuki coupling or nucleophilic substitution reactions .
1-Bromo-2,3-dichloro-5-methylbenzene Br (1), Cl (2,3), -CH₃ (5) ~239.91 Methyl group enhances solubility; used in cross-coupling reactions for agrochemical synthesis .
4-Bromo-1,2-dichlorobenzene Br (4), Cl (1,2) 225.90 Simpler structure; utilized as a pharmaceutical intermediate due to moderate reactivity .
1-Bromo-2,3-dichloro-4-fluorobenzene Br (1), Cl (2,3), F (4) 243.89 Fluorine increases electron-withdrawing effects; relevant in electronics and liquid crystals .
1-Bromo-2,4-difluorobenzene Br (1), F (2,4) 192.99 Lower molecular weight; used in synthesis of fluorinated polymers .

Physical and Chemical Properties

  • Thermal Stability: The phenoxy group in this compound likely increases thermal stability compared to alkyl-substituted analogs (e.g., methyl or ethyl derivatives) due to aromatic conjugation . Fluorinated analogs (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene) exhibit lower boiling points (~38–145°C) compared to phenoxy-substituted derivatives, which may have higher decomposition temperatures (>200°C inferred from similar compounds) .
  • Solubility :

    • Polar substituents (e.g., -OPh) enhance solubility in organic solvents like dichloromethane or THF, whereas halogen-only analogs (e.g., 4-bromo-1,2-dichlorobenzene) are less polar and more lipophilic .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃) as the solvent. The phenoxy group’s aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), while halogenated carbons resonate at δ 120–140 ppm in ¹³C NMR. Coupling constants help confirm substitution patterns .
  • IR Spectroscopy : Key peaks include C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and aryl ether C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 315.84) and fragmentation patterns, such as loss of Br (≈80 Da) .

What are the common side reactions observed during the halogenation of phenoxy-substituted benzene derivatives, and how can they be minimized?

Advanced Research Question

  • Di- or Trihalogenation : Excess halogenating agents (e.g., Cl₂ or Br₂) may lead to over-substitution. Use stoichiometric control and low temperatures (0–5°C) to suppress this .
  • Ring Deformation : Strong Lewis acids (e.g., FeCl₃) can distort the aromatic ring. Switching to milder catalysts like AlCl₃ or I₂ improves regioselectivity .
  • By-Product Analysis : Monitor reactions via TLC and GC-MS to detect intermediates like 1,2,3-trichloro-4-phenoxybenzene. Adjust reaction time and quenching methods (e.g., NaHSO₃) to isolate the target compound .

How does the steric and electronic effects of substituents influence the regioselectivity in cross-coupling reactions involving this compound?

Advanced Research Question

  • Electronic Effects : The electron-withdrawing phenoxy group meta-directs electrophilic substitution, favoring reactions at the para position. Bromine’s inductive effect further deactivates the ring, slowing unwanted side reactions .
  • Steric Hindrance : The 2,3-dichloro substituents create steric bulk, limiting access to the ortho positions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to enhance selectivity for the 4-position .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize coupling conditions, aligning with experimental yields .

What strategies are effective in resolving contradictory data between computational predictions and experimental results for the reactivity of polyhalogenated aromatic compounds?

Advanced Research Question

  • Validation of Computational Models : Cross-check DFT-predicted reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies using stopped-flow UV-Vis spectroscopy .
  • Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,3-dichloro-4-phenoxy-d₅-benzene) to trace reaction mechanisms and validate intermediates observed in MS/MS .
  • Synchrotron XRD : Resolve crystal structures to confirm regiochemistry when NMR data is ambiguous, as demonstrated in related halogenated benzene studies .

What are the challenges in achieving high enantiomeric purity when using this compound as a chiral building block, and what chromatographic methods are recommended?

Advanced Research Question

  • Chiral Center Stability : The compound’s planar aromatic system lacks inherent chirality, but derivatives (e.g., atropisomers) may form. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry .
  • Chromatography : Chiral HPLC with amylose-based columns (Chiralpak IA) and hexane/isopropanol eluents achieves baseline separation. SFC (supercritical CO₂ with 2% methanol) offers faster resolution for scale-up .
  • Dynamic Kinetic Resolution : Employ enzyme-catalyzed reactions (e.g., lipases) to enantioselectively modify derivatives, as seen in bromo-chloro benzene analog studies .

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